Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- is a complex organic compound that features a piperidine ring substituted with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- can be achieved through a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans. This method involves a cyclopropylcarbinyl cation rearrangement as the key step, leading to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the stereoselective ring-expansion method suggests potential for industrial application, particularly in the synthesis of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.
Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including neuroprotective effects.
Mechanism of Action
The mechanism of action of piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate neurotransmitter systems, particularly GABAergic pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Tetrahydropyran: A six-membered ring containing one oxygen atom.
Bisabolol oxide A: A compound with a similar tetrahydropyran structure.
Uniqueness
Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]- is unique due to its combination of a piperidine ring and a tetrahydropyran moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H29NO |
---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
4-methyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperidine |
InChI |
InChI=1S/C17H29NO/c1-15-7-13-18(14-8-15)12-6-11-17(4)10-5-9-16(2,3)19-17/h15H,5,7-10,12-14H2,1-4H3 |
InChI Key |
YVBPTSCKCRTGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC#CC2(CCCC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.